molecular formula C13H12ClN5O2S B2599569 5-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide CAS No. 2034599-15-8

5-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2599569
CAS No.: 2034599-15-8
M. Wt: 337.78
InChI Key: FOOFIJOVDLQRDG-UHFFFAOYSA-N
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Description

5-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H12ClN5O2S and its molecular weight is 337.78. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

The compound's structure, related to triazole and pyrazine derivatives, has been explored for antimicrobial activities. Research indicates that derivatives of this compound exhibit antimicrobial properties against various microorganisms. For example, studies on pyrazoline and pyrazole derivatives, including those bearing triazolo[4,3-a]pyrazin moieties, have shown significant antimicrobial activity against organisms like E. coli, P. aeruginosa, S. aureus, and C. albicans. These activities are explored through various synthetic routes, offering insights into the potential therapeutic applications of these compounds in fighting bacterial and fungal infections (Hassan, 2013).

Antitumor and Antifungal Activities

Another research avenue for derivatives of this compound is in the development of antitumor and antifungal agents. Novel synthetic pathways have led to the creation of enaminone-based compounds, including those with triazolo[4,3-a]pyrazin linkages, demonstrating cytotoxic effects against cancer cell lines and showing promise as antifungal agents. This research underscores the potential of these compounds in the development of new treatments for cancer and fungal infections (Riyadh, 2011).

Tuberculostatic Activity

The search for effective treatments against tuberculosis has also incorporated derivatives of this compound. Research into triazolo[1,5-a]pyrimidines fused to heterocyclic systems, akin to the structure of 5-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide, has led to the synthesis of compounds with evaluated tuberculostatic activity. These studies provide a foundation for further exploration of these compounds in the treatment of tuberculosis (Titova et al., 2019).

Fluorescent Dyes for Biological Imaging

The compound's framework has also been utilized in the synthesis of fluorescent dyes. These dyes, derived from structures similar to this compound, display a range of emission wavelengths and have potential applications in biological imaging and as sensors. This research highlights the compound's versatility not only in therapeutic applications but also in biochemical and medical research (Witalewska et al., 2019).

Properties

IUPAC Name

5-chloro-N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5O2S/c1-2-21-13-11-18-17-10(19(11)6-5-15-13)7-16-12(20)8-3-4-9(14)22-8/h3-6H,2,7H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOFIJOVDLQRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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